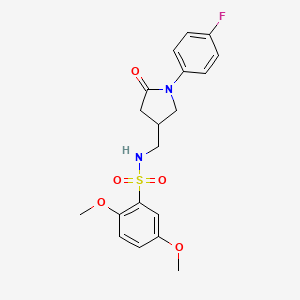

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O5S/c1-26-16-7-8-17(27-2)18(10-16)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACYONHBGLEMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 393.45 g/mol. Its structure includes a pyrrolidine ring, a fluorophenyl group, and a sulfonamide moiety, which may contribute to its biological effects.

The biological activity of this compound is believed to involve interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.

- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity, influencing signaling pathways associated with neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

| Activity | IC50 Value (µM) | Effect |

|---|---|---|

| MAO-A Inhibition | 1.57 | Moderate |

| MAO-B Inhibition | 0.013 | High |

| Cytotoxicity (L929 Cells) | 120.6 | Low |

These results indicate that the compound has a strong inhibitory effect on MAO-B compared to MAO-A, suggesting its potential as a selective therapeutic agent for conditions like Alzheimer's disease.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Neuroprotective Effects : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed neuroprotective properties in models of neurodegeneration. The compounds were found to reduce oxidative stress markers and improve neuronal survival rates.

- Anticancer Activity : Research indicated that certain sulfonamide derivatives possess anticancer properties by inducing apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells. This suggests that this compound could be explored for its potential use in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide?

- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

- Nucleophilic substitution : Reacting a pyrrolidinone intermediate with a fluorophenyl group under anhydrous conditions (e.g., DMF, 60–80°C) .

- Sulfonamide coupling : Using 2,5-dimethoxybenzenesulfonyl chloride with the pyrrolidine intermediate in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Analytical techniques :

- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry. For example, the fluorophenyl group shows characteristic splitting patterns in F NMR .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and detect trace impurities .

- X-ray crystallography : Use SHELX software for structure refinement if single crystals are obtained .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Solubility : Limited aqueous solubility due to lipophilic fluorophenyl and dimethoxy groups; soluble in DMSO, DMF, or THF.

- Stability : Sensitive to prolonged exposure to light or moisture. Store under inert gas (argon) at –20°C in amber vials .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?

- Methods :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or GPCRs). Validate with experimental binding assays .

- DFT calculations : Analyze electronic properties (HOMO/LUMO energies) to predict reactivity and regioselectivity in further derivatization .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Case study : If conflicting IC values arise for a target enzyme:

Assay standardization : Ensure consistent buffer pH, temperature, and substrate concentrations across labs .

Impurity analysis : Use LC-MS to rule out batch-specific contaminants affecting activity .

Orthogonal assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can scalable synthesis be optimized without compromising yield or purity?

- Challenges :

- Intermediate instability : The 5-oxopyrrolidin-3-ylmethyl intermediate is prone to oxidation; use in situ protection with Boc groups .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency but require rigorous post-reaction filtration to avoid metal residues .

- Process optimization : Design of Experiments (DoE) to balance reaction time, temperature, and stoichiometry .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Models :

- Rodent studies : Assess oral bioavailability and plasma half-life using LC-MS/MS quantification .

- Toxicogenomics : RNA-seq to identify off-target effects on metabolic pathways (e.g., CYP450 enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.